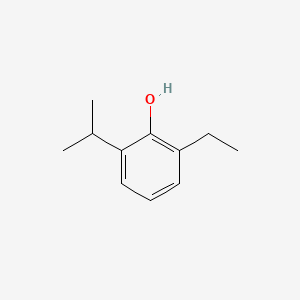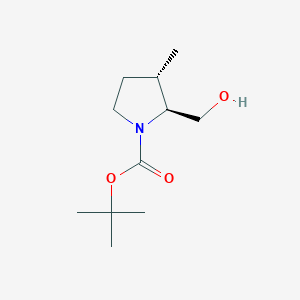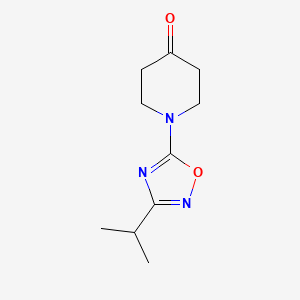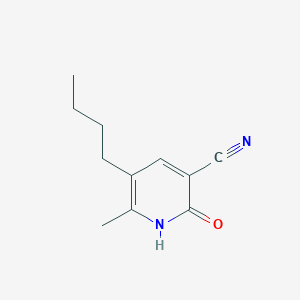![molecular formula C13H11BrO B8723018 (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8723018.png)
(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
Übersicht
Beschreibung
(4’-Bromo-biphenyl-4-YL)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings and a hydroxymethyl group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Bromo-biphenyl-4-YL)-methanol typically involves the bromination of biphenyl followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation is usually achieved through a Grignard reaction, where the brominated biphenyl is reacted with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the production of (4’-Bromo-biphenyl-4-YL)-methanol may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: (4’-Bromo-biphenyl-4-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: (4’-Carboxy-biphenyl-4-YL)-methanol.
Reduction: Biphenyl-4-YL-methanol.
Substitution: (4’-Substituted-biphenyl-4-YL)-methanol, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4’-Bromo-biphenyl-4-YL)-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, (4’-Bromo-biphenyl-4-YL)-methanol is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its bromine atom can be replaced with radioactive isotopes for tracing studies.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biphenyl structure is a common motif in many biologically active molecules, and modifications to the hydroxymethyl and bromine groups can lead to compounds with therapeutic properties.
Industry: In the industrial sector, (4’-Bromo-biphenyl-4-YL)-methanol is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of (4’-Bromo-biphenyl-4-YL)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-YL-methanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(4’-Chloro-biphenyl-4-YL)-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(4’-Fluoro-biphenyl-4-YL)-methanol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: (4’-Bromo-biphenyl-4-YL)-methanol is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C13H11BrO |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 |
InChI-Schlüssel |
QOBRUMXJJIZUQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8722993.png)




![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)


